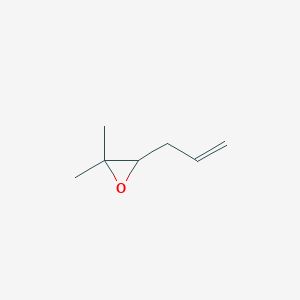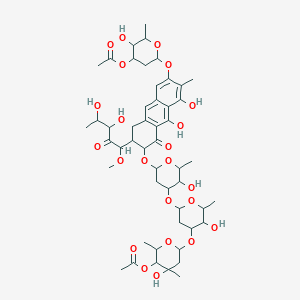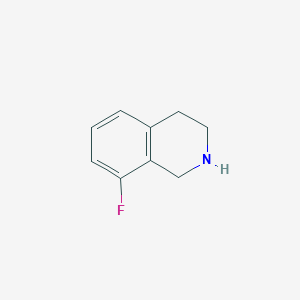
10,10'-Dibrom-9,9'-bianthracen
Übersicht
Beschreibung
10,10'-Dibromo-9,9'-bianthracene (DBB) is a heterocyclic aromatic compound composed of two bianthryl rings fused together. It is a white crystalline solid with a melting point of 185°C and a boiling point of 590°C. DBB is insoluble in water but soluble in organic solvents. It is used in the synthesis of organic compounds, polymers, and dyes. It can also be used as a photoinitiator in the manufacture of polymers and as a starting material for the synthesis of other aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Synthese von Graphen-Nanobändern
DBBA wird als Vorläufer für die Synthese von Graphen-Nanobändern (GNRs) verwendet. Diese GNRs werden durch einen Bottom-up-Ansatz auf Metalloberflächen synthetisiert . Die DBBA-Vorläufer selbstorganisieren sich bei Raumtemperatur zu einer gut geordneten, dichten Monoschicht auf Au(111) . Dieser Prozess führt zur Bildung einer geraden molekularen Drahtstruktur, wobei die Br-Atome in jedem Vorläufer entlang der Draht-Achse benachbart sind .
Kontrolle der Länge und Orientierung von GNRs
Die Verwendung von DBBA ermöglicht die Kontrolle der Länge und Orientierung während der GNR-Synthese . Dies ist eine bedeutende Herausforderung in diesem Bereich, und die Verwendung von DBBA hat sich als vielversprechend für das Erreichen eines längeren und ausgerichteten GNR-Wachstums erwiesen .
Dichte Monoschichtbildung
DBBA-Vorläufer können eine gut geordnete, dichte Monoschicht auf Au-Kristalloberflächen bilden . Diese dichte Monoschicht ist entscheidend für das lange und orientierte GNR-Wachstum .
Unterdrückung der zufälligen Diffusion und Desorption
Die dicht gepackte DBBA-Struktur unterdrückt die zufällige Diffusion und Desorption von DBBA auf der Au-Oberfläche während der Polymerisation . Dies führt zu einer effizienteren Polymerisation und resultiert in einem längeren und orientierten GNR-Wachstum .
Auswirkung der Au-Kristallebene auf das GNR-Wachstum
Die Verwendung von DBBA hat dazu beigetragen, die Auswirkungen der Au-Kristallebene auf das GNR-Wachstum zu untersuchen
Wirkmechanismus
Target of Action
The primary target of 10,10’-Dibromo-9,9’-bianthracene (DBBA) is the graphene nanoribbon (GNR) . GNRs are quasi-one-dimensional graphene structures that have attracted the interest of researchers worldwide due to their unique characteristics .
Mode of Action
DBBA interacts with its target, the GNR, through a process known as on-surface synthesis . This process involves a manifold of temperature-assisted reactions like dehalogenation, debromination, or Ullman-coupling on metal surfaces . Scanning tunneling microscopy has shown that DBBA precursors deposited on Au(111) at room temperature self-assemble into a well-ordered dense monolayer . The straight molecular wire structure is formed where Br atoms in each precursor are adjacent along the wire axis .
Biochemical Pathways
The biochemical pathway involved in the action of DBBA is the polymerization of the DBBA precursors . The DBBAs in the monolayer are found to be hardly desorbed from the surface under subsequent heating and efficiently polymerize along with the molecular arrangement . This results in more long and oriented GNR growth compared to the conventional growth method .
Result of Action
The result of DBBA’s action is the formation of long and oriented GNRs . These GNRs have atomically-precise chemical structures, making them suitable materials for the fabrication of novel electronic devices .
Action Environment
The action of DBBA is influenced by environmental factors such as the type of metal surface and temperature . For instance, an investigation of the effect of the Au crystalline plane on the GNR growth revealed further anisotropic GNR growth on Au (100) compared to Au (111) due to the stronger interactions of DBBA with Au (100) .
Safety and Hazards
Zukünftige Richtungen
The future directions of research involving 10,10’-Dibromo-9,9’-bianthracene are focused on controlling graphene nanoribbon growth from a well-ordered precursor monolayer to achieve more long and oriented graphene nanoribbons . This is significant for the development of high-speed field-effect transistors .
Biochemische Analyse
Biochemical Properties
10,10’-Dibromo-9,9’-bianthracene has been shown to interact with various biomolecules in the process of graphene nanoribbon synthesis
Cellular Effects
Its primary use is in the synthesis of graphene nanoribbons, and it is not typically associated with biological systems .
Molecular Mechanism
The molecular mechanism of 10,10’-Dibromo-9,9’-bianthracene primarily involves its role in the synthesis of graphene nanoribbons . It undergoes a series of temperature-assisted reactions, including dehalogenation, debromination, and Ullman-coupling on metal surfaces .
Temporal Effects in Laboratory Settings
In laboratory settings, 10,10’-Dibromo-9,9’-bianthracene is stable and does not readily degrade . It is used as a precursor in the synthesis of graphene nanoribbons, and its effects over time are primarily observed in this context .
Metabolic Pathways
Its primary use is in the synthesis of graphene nanoribbons, and it is not typically associated with biological systems .
Transport and Distribution
Its primary use is in the synthesis of graphene nanoribbons on metal surfaces .
Subcellular Localization
Its primary use is in the synthesis of graphene nanoribbons, and it is not typically associated with biological systems .
Eigenschaften
IUPAC Name |
9-bromo-10-(10-bromoanthracen-9-yl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16Br2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNNLGXEAGTSRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569912 | |
| Record name | 10,10'-Dibromo-9,9'-bianthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121848-75-7 | |
| Record name | 10,10'-Dibromo-9,9'-bianthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DBBA serves as a highly versatile precursor for the bottom-up synthesis of graphene nanoribbons (GNRs) [, , , , , , , , ]. These nanomaterials exhibit unique electronic properties with promising applications in nanoelectronics.
A: Research comparing DBBA reactions on Cu(111) and Cu(110) highlights the importance of substrate structure []. While GNRs can form on Cu(111), the open, anisotropic structure of Cu(110) promotes strong molecule-substrate interactions. This hinders the typical Ullmann coupling and instead leads to the formation of flat nanographenes [].
A: Temperature acts as a critical control parameter in DBBA polymerization and GNR formation [, , , ]. On Au(111), for example, DBBA remains intact at room temperature but undergoes dehalogenation and polymerization upon heating. The specific temperature thresholds for these processes vary depending on the substrate reactivity [].
A: Yes, research on Au(110) reveals a pathway where cyclodehydrogenation of DBBA precedes polymerization at elevated temperatures (470 K), ultimately affecting GNR formation []. This finding highlights the complexity of on-surface reactions and the potential for different reaction sequences.
A: Achieving a well-ordered, dense monolayer of DBBA on Au(111) has been shown to promote the growth of longer, more oriented GNRs []. This organized starting point helps to suppress random diffusion and desorption of DBBA molecules during the polymerization process, leading to improved control over GNR morphology [].
A: DBBA, with a molecular formula of C28H16Br2 and a molecular weight of 524.24 g/mol, has been characterized using various techniques, including scanning tunneling microscopy (STM) [, , , , ], X-ray photoemission spectroscopy (XPS) [, , , ], X-ray absorption spectroscopy (XAS) [], and Raman spectroscopy [, , ].
A: Yes, density functional theory (DFT) calculations have been employed to investigate the interactions of DBBA and its derivatives with metal surfaces [, , ]. These simulations provide insights into adsorption energies, charge transfer between molecule and substrate, and the electronic structure evolution during GNR formation [, ].
A: Studies have demonstrated the enantioselective adsorption of DBBA on chiral PdGa surfaces []. This observation opens doors for exploring asymmetric synthesis and heterogeneous enantioselective catalysis using DBBA and similar precursors on chiral substrates.
A: Researchers have developed an etchant-free transfer method using polyvinyl alcohol (PVA) films to transfer DBBA-derived GNRs from gold substrates to SiO2, facilitating further characterization and potential device applications [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Amino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B55483.png)
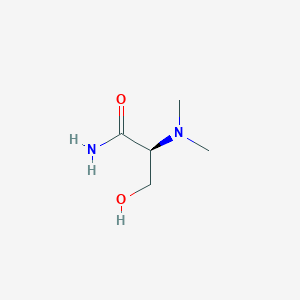
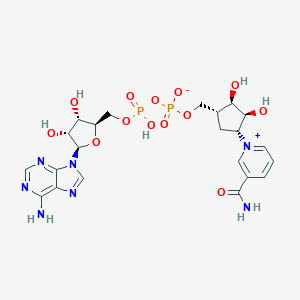
![4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B55492.png)

